molecular formula C14H14O3 B13909804 Collagen-IN-1

Collagen-IN-1

Katalognummer: B13909804
Molekulargewicht: 230.26 g/mol
InChI-Schlüssel: MPSXUFLJWIRFMD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Collagen-IN-1 is a synthetic compound designed to interact with collagen, a primary structural protein found in various connective tissues in the body. Collagen is crucial for maintaining the structural integrity and mechanical properties of tissues such as skin, bone, cartilage, and tendons. This compound has been developed to modulate collagen’s properties and functions, making it a valuable tool in biomedical research and therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Collagen-IN-1 typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate amino acids and peptide sequences that mimic the natural structure of collagen.

    Peptide Synthesis: Using solid-phase peptide synthesis (SPPS), the selected amino acids are sequentially added to a growing peptide chain. This method allows for precise control over the sequence and length of the peptide.

    Purification: The synthesized peptide is purified using high-performance liquid chromatography (HPLC) to remove any impurities and ensure the desired product’s purity.

    Modification: The purified peptide may undergo further chemical modifications, such as cross-linking or conjugation with other molecules, to enhance its stability and functionality.

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic process while maintaining stringent quality control measures. This includes:

    Large-Scale Peptide Synthesis: Utilizing automated peptide synthesizers to produce large quantities of the peptide.

    Purification and Quality Control: Employing advanced purification techniques and rigorous quality control protocols to ensure consistency and purity.

    Formulation: The final product is formulated into various delivery systems, such as gels, films, or injectable solutions, depending on its intended application.

Analyse Chemischer Reaktionen

Types of Reactions

Collagen-IN-1 can undergo various chemical reactions, including:

    Oxidation: The peptide can be oxidized to form disulfide bonds, enhancing its stability.

    Reduction: Reduction reactions can break disulfide bonds, altering the peptide’s structure and function.

    Substitution: Substitution reactions can introduce new functional groups into the peptide, modifying its properties.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or iodine can be used to oxidize the peptide.

    Reducing Agents: Dithiothreitol (DTT) or beta-mercaptoethanol can be used for reduction reactions.

    Substitution Reagents: Various chemical reagents, such as alkyl halides or acyl chlorides, can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include modified peptides with enhanced stability, altered structural properties, or new functional groups that can interact with other biomolecules.

Wissenschaftliche Forschungsanwendungen

Collagen-IN-1 has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study collagen’s chemical properties and interactions with other molecules.

    Biology: Employed in cell culture studies to investigate cell-matrix interactions, cell adhesion, and migration.

    Medicine: Utilized in developing therapeutic agents for wound healing, tissue engineering, and regenerative medicine. It can also serve as a scaffold for drug delivery systems.

    Industry: Applied in the cosmetic industry for developing anti-aging products and skin care formulations.

Wirkmechanismus

Collagen-IN-1 exerts its effects by interacting with collagen fibers and modulating their properties. The compound can bind to specific sites on the collagen molecule, influencing its stability, mechanical properties, and interactions with other biomolecules. The molecular targets and pathways involved include:

    Collagen Binding Sites: this compound binds to specific amino acid sequences on the collagen molecule, stabilizing its triple-helix structure.

    Signal Transduction Pathways: The interaction of this compound with collagen can activate various cellular signaling pathways, promoting cell adhesion, migration, and proliferation.

Vergleich Mit ähnlichen Verbindungen

Collagen-IN-1 can be compared with other collagen-modulating compounds, such as:

    Collagen Type I: The most abundant collagen in the body, providing structural support to various tissues.

    Collagen Type II: Found primarily in cartilage, providing tensile strength and elasticity.

    Collagen Type III: Present in skin, blood vessels, and internal organs, contributing to tissue elasticity and strength.

Uniqueness

This compound is unique due to its synthetic nature, allowing for precise control over its structure and properties. Unlike natural collagen, this compound can be tailored to specific applications, making it a versatile tool in scientific research and therapeutic development.

Eigenschaften

Molekularformel

C14H14O3

Molekulargewicht

230.26 g/mol

IUPAC-Name

5',8'-dihydroxyspiro[cyclopentane-1,4'-naphthalene]-1'-one

InChI

InChI=1S/C14H14O3/c15-9-3-4-11(17)13-12(9)10(16)5-8-14(13)6-1-2-7-14/h3-5,8,15,17H,1-2,6-7H2

InChI-Schlüssel

MPSXUFLJWIRFMD-UHFFFAOYSA-N

Kanonische SMILES

C1CCC2(C1)C=CC(=O)C3=C(C=CC(=C23)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.